Home > Products > Screening Compounds P124133 > 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane
8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane - 195504-08-6

8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane

Catalog Number: EVT-3385635
CAS Number: 195504-08-6
Molecular Formula: C12H23N3
Molecular Weight: 209.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Maraviroc (1)

  • Compound Description: Maraviroc is a medication used in combination with other medications to control HIV infection. It is an antagonist of the human CCR5 receptor, which prevents the entry of HIV into human host cells. []

Methyl (1R,2S,3S,5S)-3-(4-Iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

  • Compound Description: This compound serves as a brain imaging agent and is structurally similar to cocaine. [, ]
  • Relevance: This compound highlights the importance of the 8-methyl-8-azabicyclo[3.2.1]octane core, also present in 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. The key difference lies in the 3-position substitution, where this compound features a 4-iodophenyl group at the 3β position and a carboxylate group at the 2α position. [, ]

Methyl (1R,2S,3S,5S)-3-(4-Iodophenyl)-8-(3-fluoropropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

  • Compound Description: This compound is another brain imaging agent closely related to the previous compound but with a fluoropropyl group at the nitrogen. []
  • Relevance: This structure emphasizes the variability possible at the nitrogen of the 8-azabicyclo[3.2.1]octane core. While 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane has a methyl group, this compound demonstrates the use of longer fluorinated alkyl chains at that position. [] Additionally, both compounds share a common 3-(4-iodophenyl) substituent. []

1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide (LY278584, compound 9)

  • Compound Description: This compound, LY278584, is a potent and selective 5-HT3 receptor antagonist. It was tritium-labeled and utilized as a radioligand for studying 5-HT3 receptors in various tissues. []
  • Relevance: LY278584 shares the 8-methyl-8-azabicyclo[3.2.1]octane core with the target compound, 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. The distinguishing feature is the presence of a 1-methyl-1H-indazole-3-carboxamide substituent at the 3-position in LY278584. []

Endo-6-methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate hydrochloride (DAU 6285)

  • Compound Description: DAU 6285 is a silent, competitive antagonist at 5-HT4 receptors. Studies have shown its effectiveness in the rat esophageal tunica muscularis mucosae (TMM) and guinea pig ileum. []
  • Relevance: DAU 6285 has the same 8-methyl-8-azabicyclo[3.2.1]octane core as 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. A key difference lies in the 3-position where DAU 6285 features a benzimidazolone group. []

1-(3-Hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative

  • Compound Description: These compounds belong to a series of 1-phenyl-6-azabicyclo[3.2.1]octanes investigated for their analgesic and narcotic antagonist activities. Notably, the 1-(3-hydroxphenyl)-6,7-dimethyl derivative (compound 8 in the paper) exhibited a balanced antagonist-analgesic profile with minimal physical dependence. []
  • Relevance: These compounds are isomers of the target structure. While they share the core azabicyclo[3.2.1]octane system, the nitrogen position and the substitution pattern differ. These variations highlight how subtle structural changes within this scaffold can significantly impact pharmacological activity. []

Benzofurane-3-carboxylic ester of tropine (1)

  • Compound Description: This compound demonstrated potent antinociceptive activity through a cholinergic mechanism of action, potentially involving the central 5-HT4 receptor. []
  • Relevance: This compound emphasizes the structural significance of the tropane core (8-methyl-8-azabicyclo[3.2.1]octane) shared with 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. The primary difference lies in the substituent at the 3-position, where this compound features a benzofurane-3-carboxylic ester group. []

Endo-2-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-1H-benz[e]isoindol-1-one (CR3124)

  • Compound Description: CR3124 is a novel potent 5-HT3 receptor antagonist, studied for its physicochemical and biopharmaceutical properties. It exhibits low wettability, relatively good solubility, and very high membrane permeability. []
  • Relevance: CR3124 shares the 8-methyl-8-azabicyclo[3.2.1]octane core with 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. It features a benz[e]isoindol-1-one moiety at the 2-position, contrasting with the 3-position substitution in the target compound. []
  • Compound Description: MDL 72222 is described as an antagonist at neuronal 5-HT receptors. Its crystal structure reveals a tropane group linked to a planar dichlorobenzoate group. []
  • Relevance: This compound emphasizes the significance of the 8-methyl-8-azabicyclo[3.2.1]octane (tropane) core, which is also present in 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. The key difference lies in the 3-position, where MDL 72222 features a 3,5-dichlorobenzoate group. []

3-[(1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)-8-azabicyclo[3.2.1]octane (Partial structure from 873140)

  • Compound Description: The parent compound, 873140, is a potent allosteric noncompetitive HIV entry inhibitor targeting the CCR5 receptor. It demonstrates long-lasting blockade of the receptor and a unique pharmacological profile compared to other CCR5 antagonists. []
  • Relevance: While the full structure of 873140 is quite complex, it contains the 8-azabicyclo[3.2.1]octane core as a substructure. The 3-position of the tropane system is connected to a complex triazaspiro[5.5]undecane moiety through a methylene linker. This highlights the diversity of substituents possible at the 3-position while retaining the core structure of interest in 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. []
  • Compound Description: E3620 is a new benzamide gastroprokinetic agent. It is a tetrahemihydrate. []
  • Relevance: E3620 shares the 8-methyl-8-azabicyclo[3.2.1]octane core with 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane, emphasizing the importance of this core structure. The 3-position of E3620 is substituted with a benzamide derivative featuring a butynyloxy group, highlighting the structural diversity possible at this position while retaining the core tropane scaffold. []

3-(3-Amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.2]octane (L-660863)

  • Compound Description: L-660863 is a muscarinic agonist. Its crystal structure, along with computational modeling, suggests a common binding mode with other acetylcholine analogs at the muscarinic receptor site. []
  • Relevance: Although this compound features a bicyclic octane core, it differs from the 8-azabicyclo[3.2.1]octane system in 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. This difference highlights the structural specificity required for activity at various receptor subtypes and how changes in ring structure can significantly impact binding interactions. []
  • Compound Description: This partial structure represents a key intermediate in the synthesis of β-C-mannopyranosides, specifically in the construction of (1→3)-C,C-linked trisaccharides. []
  • Relevance: While this compound diverges from the target structure by incorporating an oxygen atom in the bicyclic ring, it exemplifies the broader structural family of bicyclo[3.2.1]octanes. It highlights the utility of these ring systems in synthetic chemistry and their versatility as building blocks for complex carbohydrates and potentially other biologically relevant molecules. []
  • Compound Description: FE-β-CIT is a cocaine-derived dopamine reuptake inhibitor. It can be radiolabeled with 18F for use in PET imaging studies. []
  • Relevance: This compound shares the core 8-azabicyclo[3.2.1]octane structure with 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. FE-β-CIT highlights the structural elements critical for dopamine transporter interaction, particularly the presence of a 3-(4-iodophenyl) group and the 2-position carboxylate ester. The 8-position is substituted with a 2-fluoroethyl group, further demonstrating the variability at this position. []

8-(4-Fluorobut-2-ynyl)-3-p-tolyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester (PR04.MZ)

  • Compound Description: PR04.MZ is another cocaine-derived dopamine reuptake inhibitor, like FE-β-CIT, and can also be radiolabeled with 18F for PET imaging. []
  • Relevance: This compound, similar to FE-β-CIT, reiterates the importance of the 8-azabicyclo[3.2.1]octane scaffold and the common substitutions at the 2- and 3-positions for dopamine transporter binding. The 8-position in PR04.MZ is substituted with a 4-fluorobut-2-ynyl group. []

N-{(1S)-1-(3-Fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798)

  • Compound Description: PF-232798 belongs to the imidazopiperidine class of CCR5 antagonists. It shows potential for treating HIV with an improved absorption profile compared to Maraviroc. []
Overview

8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the family of azabicyclo compounds, which are characterized by a bicyclic structure containing nitrogen atoms. This compound is particularly notable for its potential applications in medicinal chemistry, especially in the development of pharmaceuticals targeting various biological pathways.

Source and Classification

This compound is classified under the category of azabicyclo compounds, specifically the bicyclo[3.2.1]octane derivatives. It is related to tropane alkaloids, which are known for their diverse pharmacological effects. The presence of the piperazine moiety enhances its biological activity and solubility, making it a significant subject of research in drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane can be achieved through several methods, often involving the use of starting materials that contain the bicyclic framework. One efficient synthetic route involves the reaction of 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane with piperazine derivatives under specific conditions to yield the desired compound.

Key steps in the synthesis include:

  • Formation of Bicyclic Structure: The initial formation of the bicyclic structure can be achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Substitution: The introduction of the piperazine group typically involves nucleophilic substitution reactions where piperazine acts as a nucleophile attacking an electrophilic site on the bicyclic framework.
  • Purification: Following synthesis, purification techniques such as column chromatography are employed to isolate the product from unreacted materials and by-products .
Molecular Structure Analysis

Structure and Data

The molecular structure of 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane features a bicyclic framework with a piperazine ring attached at one position. The structural formula can be represented as follows:

C12H18N2\text{C}_{12}\text{H}_{18}\text{N}_2

This indicates that the compound contains twelve carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms.

Structural Features

  • Bicyclic Framework: The bicyclic structure provides rigidity and defines the compound's spatial orientation.
  • Piperazine Ring: The piperazine moiety contributes to the compound's solubility and interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form N-oxides or other derivatives depending on the reaction conditions.
  • Substitution Reactions: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions typically require controlled conditions such as specific temperatures and solvents to achieve desired outcomes without decomposition or undesired side reactions .

Mechanism of Action

Process and Data

The mechanism of action for 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane primarily involves its interaction with neurotransmitter receptors in the central nervous system. Research indicates that compounds with similar structures may act as inhibitors or modulators of neurotransmitter uptake or receptor binding.

Key points include:

  • Receptor Interaction: The compound may bind to specific receptors (e.g., dopamine or serotonin receptors), influencing neurotransmission.
  • Biological Activity: Its structural features facilitate interactions that may lead to therapeutic effects such as analgesic or anti-inflammatory properties .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane include:

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

Chemical Properties

Chemical properties include:

  • Solubility: The compound is generally soluble in organic solvents due to its non-polar characteristics.
  • Stability: It exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or oxidative environments.

Relevant data from experimental studies indicate that modifications in substituents can significantly alter these properties, impacting both solubility and reactivity profiles .

Applications

Scientific Uses

8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane has potential applications in various scientific fields:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated for use in developing drugs targeting neurological disorders.
  • Synthetic Chemistry: As a building block for synthesizing more complex molecules within medicinal chemistry frameworks.

Research continues to explore its efficacy and safety profiles, aiming to establish it as a viable candidate for therapeutic applications in treating diseases related to neurotransmitter dysregulation .

Synthetic Methodologies and Stereochemical Control [7]

Retrosynthetic Analysis of the 8-Azabicyclo[3.2.1]octane Core

Retrosynthetic deconstruction of 8-methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane reveals several strategic bond disconnections that simplify synthetic planning:

Table 1: Retrosynthetic Approaches to the 8-Azabicyclo[3.2.1]octane Core

RetronDisconnection StrategySynthons GeneratedComplexity Considerations
C3-N(piperazine) bondNucleophilic substitution3-Functionalized tropane + PiperazineStereochemistry retention at C3
C1-C7/C2-C3 bondsIntramolecular Mannich cyclization1,5-Dicarbonyl pyrrolidine precursorExo/endo selectivity control
N8-C1/C5-C6 bonds[3+2] Cycloaddition approachesEnamine + DienophileBridge stereocenters establishment
Entire bicyclic frameworkBiomimetic synthesis from ornithine derivativesAmino acid precursorsBiosynthetic pathway complexity

The most practical approach involves disconnecting the piperazine moiety to reveal a 3-functionalized 8-methyl-8-azabicyclo[3.2.1]octane intermediate. This intermediate can be further deconstructed through either intramolecular Mannich cyclization of appropriately substituted pyrrolidine derivatives or via ring-expansion strategies from tropinone precursors. The Mannich approach offers superior flexibility for introducing stereochemical diversity at C3 but requires careful control of bridgehead geometry and endo/exo isomerism during ring formation. Alternative biomimetic pathways inspired by natural tropane alkaloid biosynthesis provide access to enantiomerically pure scaffolds but suffer from longer synthetic sequences and lower overall yields [7].

Enantioselective Construction of the Bicyclic Scaffold

The stereoselective assembly of the 8-azabicyclo[3.2.1]octane framework presents significant synthetic challenges due to the presence of bridgehead chiral centers and the non-planar geometry inherent to the bicyclic system. Key methodologies for enantioselective scaffold construction include:

  • Chiral Pool Utilization: Natural enantiopure amino acids, particularly (S)-glutamic acid derivatives, serve as precursors for asymmetric synthesis. This approach leverages existing stereocenters to control the configuration at C3 and the N8-bridge through substrate-directed cyclization and diastereoselective ring-closing reactions. The chiral auxiliary approach enables construction of both enantiomeric forms of the bicyclic core with >98% ee when using commercially available amino acid derivatives [7].

  • Enantioselective Desymmetrization: Achiral tropinone derivatives undergo catalytic asymmetric transformations to establish defined stereochemistry. Prochiral diketones with C2 symmetry are particularly effective substrates for enzymatic reduction or organocatalytic desymmetrization, yielding chiral intermediates with high enantiomeric excess. For example, baker's yeast reduction of 3-ketotropane derivatives produces the corresponding endo-alcohols with 90-95% ee, which can subsequently be transformed into the target scaffold through functional group interconversion [7].

  • Asymmetric Cyclization Strategies: Catalytic enantioselective intramolecular Mannich reactions using chiral bifunctional organocatalysts (e.g., thiourea-based catalysts) enable direct construction of the bicyclic framework with high stereocontrol. These transformations typically proceed via iminium ion activation and achieve 85-92% ee for the endo-isomer, which is the thermodynamically favored configuration. Recent advances in iridium-catalyzed asymmetric hydrogenation of bicyclic enol carboxylates have further expanded the toolbox for stereochemical control, affording saturated tropanes with >99% ee under optimized conditions [7] [10].

Table 2: Enantioselective Methods for 8-Azabicyclo[3.2.1]octane Synthesis

MethodKey Catalysts/ReagentsEnantiomeric Excess (%)Predominant StereochemistryYield Range (%)
Chiral pool (amino acids)(S)-Glutamic acid derivatives>98(1R,5S) absolute configuration35-45
Enzymatic desymmetrizationBaker's yeast90-95endo-(1R,5S)50-65
Organocatalytic MannichCinchona-derived thioureas85-92endo-(1R,5S)60-75
Iridium hydrogenationIr-(S)-BINAP complexes>99Configurationally stable70-85

Piperazine Functionalization Strategies at the C3 Position

Installing the piperazine moiety at the C3 position presents significant synthetic challenges due to the steric hindrance of the bicyclic system and the nucleophilicity of the secondary amine in piperazine. Key methodologies include:

Nucleophilic Displacement: 3-Functionalized tropane derivatives serve as electrophilic partners for piperazine nucleophiles. The 3-mesylate ester of 8-methyl-8-azabicyclo[3.2.1]octane exhibits superior leaving group ability for SN2-type displacement reactions with N-Boc-piperazine. This transformation typically requires elevated temperatures (80-100°C) in polar aprotic solvents (DMF, NMP) and provides moderate yields (50-65%) of the protected adduct. However, competing elimination pathways become significant when using sterically hindered secondary amines or when reaction conditions are insufficiently controlled, leading to the formation of Δ³-tropene byproducts [1] [8].

Mitsunobu Reaction: The stereospecific inversion at C3 is achieved through Mitsunobu coupling with N-Boc-piperazine. This approach employs 3-hydroxytropane derivatives, triphenylphosphine, and diethyl azodicarboxylate (DEAD) to generate the inverted configuration at C3 with complete stereochemical control. The reaction proceeds under mild conditions (0°C to room temperature) and provides higher yields (70-85%) compared to nucleophilic displacement methods. This method is particularly valuable for accessing the thermodynamically less stable exo-diastereomer of the target compound, which may exhibit distinct biological properties [1] [4].

Reductive Amination: While less commonly employed, direct reductive amination of 3-tropanone with piperazine derivatives represents a convergent approach. This methodology requires carefully controlled reducing conditions (NaBH₃CN, ZnCl₂ catalyst) to minimize bis-alkylation and over-reduction pathways. Yields are typically modest (40-55%) due to the competing formation of tertiary amine byproducts and require extensive purification to isolate the desired mono-alkylated product [1].

Catalytic Asymmetric Approaches for Chiral Center Induction

Modern catalytic methods provide efficient pathways for establishing the stereocenters within the 8-methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane framework:

Transition Metal Catalysis: Ruthenium-catalyzed asymmetric hydrogenation of enol carboxylates derived from tropinone enables the synthesis of chiral 3-hydroxy intermediates with >95% ee. These catalysts operate through dynamic kinetic resolution pathways, simultaneously controlling stereochemistry at multiple centers. The resulting enantiomerically enriched alcohols serve as precursors for piperazine introduction via Mitsunobu chemistry without racemization [7] [10].

Organocatalytic Strategies: Cinchona alkaloid-derived phase-transfer catalysts facilitate the enantioselective alkylation of tropane-derived glycine imines, establishing chiral centers adjacent to the piperazine nitrogen. This approach is particularly valuable for synthesizing analogs with α-substituted piperazine moieties. Recent developments in squaramide-catalyzed asymmetric Michael additions have further expanded the scope of organocatalytic methods applicable to tropane functionalization, achieving 90-98% ee for various carbon-carbon bond-forming reactions at the C3 position [7] [10].

Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic 3-hydroxytropane derivatives provides access to both enantiomeric forms of the bicyclic scaffold. Pseudomonas fluorescens lipase (PFL) shows exceptional selectivity (E > 200) for acetylating the (1R,5S)-endo-alcohol, leaving the desired (1S,5R)-enantiomer unreacted. This biotransformation approach typically achieves 48% yield with >99% ee for the recovered alcohol, which can be directly employed in subsequent piperazine coupling reactions [7].

Optimization of Protecting Group Strategies for Tertiary Amine Stability

The presence of multiple nitrogen functionalities with differing basicity and nucleophilicity necessitates strategic protection-deprotection sequences throughout the synthesis:

N8 Protection: The bridgehead tertiary amine requires protection that is stable to the reaction conditions for piperazine installation yet readily removable under mild conditions. Carbamate protecting groups offer ideal solutions:

  • Benzyl Carbamate (Cbz): Removed via catalytic hydrogenation (Pd/C, H₂), compatible with acid-sensitive functionalities but incompatible with unsaturated systems.
  • tert-Butyl Carbamate (Boc): Acid-labile (TFA or HCl), stable under basic conditions, and orthogonal to secondary amine protection. Preferred for its ease of removal and crystalline derivatives.
  • Fluorenylmethyl Carbamate (Fmoc): Base-labile (piperidine), suitable for acid-sensitive substrates but rarely used due to steric bulk and potential side reactions during nucleophilic displacement at C3 [1].

Piperazine Nitrogen Protection: Differential protection of piperazine nitrogens is essential for regioselective functionalization:

  • Boc Protection: Installs efficiently on either nitrogen using Boc₂O under pH-controlled conditions (pH 9-10). Selective mono-Boc protection is achieved through stoichiometric control (0.9 equiv Boc₂O) in dichloromethane at 0°C.
  • Tosyl Protection: Provides crystalline derivatives stable to nucleophilic displacement conditions but requires harsh conditions for removal (Mg in MeOH, Na/naphthalenide).
  • Trifluoroacetyl Protection: Installed with trifluoroacetic anhydride and removed under mild basic conditions (K₂CO₃ in MeOH/H₂O) [1] [9].

Table 3: Protecting Group Compatibility in Bicyclic Tropane Synthesis

Protecting GroupInstallation ReagentStability ProfileRemoval ConditionsCompatibility with C3 Functionalization
Boc (N8)(Boc)₂O, DMAP, CH₃CNAcid-sensitive, base-stableTFA/DCM (1:1), 0°C, 1hExcellent
Cbz (N8)Cbz-Cl, NaOH, dioxane/H₂OHydrogenation-sensitiveH₂/Pd-C, MeOH, rt, 12hModerate
Boc (piperazine)(Boc)₂O, Et₃N, CH₂Cl₂Base-stable, acid-sensitiveHCl/dioxane (4M), rt, 2hExcellent
Ts (piperazine)TsCl, NaOH, CH₂Cl₂/H₂OBase-stable, nucleophile-stableMg/MeOH, reflux, 6hPoor (elimination issues)
Fmoc (N8)Fmoc-OSu, NaHCO₃, dioxane/H₂OBase-sensitive, acid-stablePiperidine/DMF (1:4), rt, 30minModerate

Critical optimization studies revealed that the Boc/Boc protection strategy provides optimal results when synthesizing 8-methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. The sequence involves initial N8 protection with di-tert-butyl dicarbonate followed by regioselective mono-Boc protection of the less sterically hindered piperazine nitrogen. This strategy maintains the tertiary amine character at N8 while preventing quaternization during nucleophilic substitution at C3. Final deprotection employs sequential treatment with TFA to remove both Boc groups, followed by basification to liberate the target compound as the free base [1] [9].

Properties

CAS Number

195504-08-6

Product Name

8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane

IUPAC Name

8-methyl-3-piperazin-1-yl-8-azabicyclo[3.2.1]octane

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

InChI

InChI=1S/C12H23N3/c1-14-10-2-3-11(14)9-12(8-10)15-6-4-13-5-7-15/h10-13H,2-9H2,1H3

InChI Key

YLFHQBMNICBNMP-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(C2)N3CCNCC3

Canonical SMILES

CN1C2CCC1CC(C2)N3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.